(R)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol
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Overview
Description
®-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ®-3-hydroxy-1-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of ®-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
®-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
[(3R)-3-fluoro-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
ABDUOGBVLCXZQI-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CC[C@@](C1)(CO)F |
Canonical SMILES |
CN1CCC(C1)(CO)F |
Origin of Product |
United States |
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